molecular formula C11H13N3O B079559 4-(1H-benzo[d]imidazol-2-yl)morpholine CAS No. 31075-58-8

4-(1H-benzo[d]imidazol-2-yl)morpholine

Cat. No. B079559
CAS RN: 31075-58-8
M. Wt: 203.24 g/mol
InChI Key: DYERGUDBIQHVKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 4-(1H-benzo[d]imidazol-2-yl)morpholine has been explored through various methods. One approach involves the efficient synthesis of benzimidazoles containing morpholine skeletons at the C-6 position, highlighted by their role as glucosidase inhibitors with antioxidant activity. These derivatives were synthesized starting from nitroaniline compounds with various aldehydes, employing a 'onepot' nitro reductive cyclization reaction using sodium hydrosulfite as a reagent. This method demonstrates a straightforward approach to obtaining these compounds with potential biological activities (Özil, Parlak, & Baltaş, 2018).

Molecular Structure Analysis

The molecular structure of similar benzimidazole derivatives has been characterized using various spectroscopic methods, including NMR and X-ray diffraction, to elucidate their geometric and electronic properties. For example, the crystal structure and DFT studies of a closely related compound were performed, providing insights into the molecular geometry, electrostatic potential, and molecular frontier orbitals, which are crucial for understanding the compound's reactivity and interaction with other molecules (Prabhakaran, Doss, Dhineshkumar, & Rajkumar, 2021).

Chemical Reactions and Properties

The chemical reactivity of 4-(1H-benzo[d]imidazol-2-yl)morpholine derivatives encompasses a range of reactions, including aminomethylation, where imidazoheterocycles undergo C-3 modification in the presence of morpholine. This highlights the compound's capacity to participate in reactions that introduce new functional groups, expanding its utility in synthetic chemistry (Mondal, Samanta, Singsardar, & Hajra, 2017).

Scientific Research Applications

  • Corrosion Inhibition :

    • Benzimidazole derivatives, including those related to 4-(1H-benzo[d]imidazol-2-yl)morpholine, were studied for their inhibitory action on the corrosion of N80 steel in hydrochloric acid. These derivatives showed significant corrosion inhibition efficiency, increasing with the concentration of inhibitors and decreasing with temperature. Various methods like weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy were used to demonstrate their effectiveness (Yadav et al., 2016).
    • Two benzimidazole derivatives based on 8-hydroxyquinoline, closely related to 4-(1H-benzo[d]imidazol-2-yl)morpholine, were synthesized and evaluated for their corrosion inhibition behavior on mild steel in HCl solution. These compounds showed high inhibitory efficiency, and various techniques confirmed them as mixed-type inhibitors (Rbaa et al., 2020).
  • Pharmacological Applications :

    • A novel series of 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives were synthesized and screened for their in vitro antioxidant activities and glucosidase inhibitors. The compounds showed very high scavenging activity, and several demonstrated inhibitory potential much better than the standard acarbose (Özil et al., 2018).
    • A series of 2-(4-bromobenzyl)- and 2-(4-fluorobenzyl)-1H-benzimidazole derivatives containing morpholine rings were synthesized and assessed for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. The compounds displayed significant activities, suggesting their potential in medical and pharmaceutical applications (Menteşe et al., 2015).
  • Molecular Synthesis :

    • Benzimidazole derivatives were synthesized via a simple and efficient route involving nitro reductive cyclization reaction. These compounds were evaluated for their α-glucosidase inhibitory potential, with some showing significant inhibition. The study underlines the importance of benzimidazole derivatives in the development of new therapeutic agents (Menteşe et al., 2020).
    • A synthesis and structural exploration study was conducted on a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone. It demonstrated the molecule's stability through various molecular interactions and provided insights into the solid-state structure of such compounds (Prasad et al., 2018).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, they continue to be an area of interest in drug discovery and development .

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)12-11(13-10)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYERGUDBIQHVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300868
Record name 4-(1H-benzo[d]imidazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-benzo[d]imidazol-2-yl)morpholine

CAS RN

31075-58-8
Record name 31075-58-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1H-benzo[d]imidazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Murray, ZK Sweeney, BK Chan… - Journal of medicinal …, 2012 - ACS Publications
Inhibition of PI3Kδ is considered to be an attractive mechanism for the treatment of inflammatory diseases and leukocyte malignancies. Using a structure-based design approach, we …
Number of citations: 72 pubs.acs.org

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